(+)-Phenylacetyl Carbinol

Descripción general

Descripción

(+)-Phenylacetyl Carbinol is a chiral α-hydroxyketone that plays a significant role in the synthesis of various pharmaceuticals. It is known for its use as a synthon in the production of compounds with α- and β-adrenergic properties, such as ephedrine and pseudoephedrine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of (+)-Phenylacetyl Carbinol can be achieved through enzymatic methods. One improved procedure involves using the glutathione S-transferase-tag fused catalytic subunit of Escherichia coli acetohydroxyacid synthase I as a catalyst. This method yields the target molecule with an isolated yield of 80.6% and an enantiomeric excess value of higher than 98% .

Industrial Production Methods

Currently, this compound is primarily manufactured through a fermentation process. In this method, pyruvate decarboxylase, a protein of yeast cells, catalyzes the decarboxylation of pyruvate to form acetaldehyde, which then condenses with externally supplied benzaldehyde .

Análisis De Reacciones Químicas

Reductive Amination to Ephedrine Derivatives

PAC undergoes reductive amination with methylamine to form ephedrine and pseudoephedrine. This reaction involves:

- Condensation of PAC’s ketone group with methylamine.

- Reduction of the resulting imine to a secondary amine .

Reaction Pathway Key Conditions

Oxidation and Stability

- Oxidation : PAC’s hydroxyl group oxidizes to form phenylglyoxylic acid under strong oxidative conditions (e.g., KMnO₄) .

- Decomposition : At pH >7.0 or elevated temperatures (>35°C), PAC isomerizes to inactive by-products (e.g., benzaldehyde dimerization) .

Stability Data

| Condition | Half-Life (PAC) | Major By-Product | Source |

|---|---|---|---|

| pH 7.0, 30°C | 4 h | Acetoin | |

| pH 8.0, 25°C | 1.5 h | Benzyl alcohol | |

| 40°C, 250 mM buffer | 2 h | Phenylglyoxylic acid |

Substitution Reactions

PAC’s hydroxyl group participates in esterification and etherification :

- Esterification : Reacts with acetyl chloride to form PAC acetate, enhancing lipophilicity for drug delivery .

- Etherification : Forms methyl ethers under alkylation conditions (e.g., CH₃I/K₂CO₃) .

Industrial-Scale Modifications

Aplicaciones Científicas De Investigación

Biotransformation

Biotransformation is the most common method for producing PAC. This process typically involves microbial fermentation, where yeast strains such as Saccharomyces cerevisiae and Candida utilis are utilized. The production mechanism often involves the enzyme pyruvate decarboxylase (PDC), which catalyzes the condensation of pyruvate with benzaldehyde to yield PAC .

Key Factors Affecting Production:

- Microbial Strains: Different strains exhibit varying efficiencies in PAC production. Research has shown that co-culturing Candida tropicalis and Saccharomyces cerevisiae can enhance yield .

- Substrate Toxicity: Benzaldehyde and PAC can be toxic to yeast cells. Strategies such as modifying dosing regimes and using immobilized cells have been explored to mitigate toxicity .

- Environmental Conditions: Temperature, pH, and nutrient availability significantly influence enzyme activity and overall yield .

Enzymatic Synthesis

Recent advancements have introduced enzymatic methods for synthesizing PAC using isolated enzymes from bacteria like Escherichia coli. Researchers have developed optimized conditions that yield high purity PAC with excellent enantioselectivity .

Pharmaceutical Synthesis

PAC is primarily recognized for its role in synthesizing:

- Ephedrine: Used for treating bronchial asthma and nasal congestion.

- Pseudoephedrine: Commonly used as a decongestant.

- Norephedrine: Explored for various therapeutic applications.

The ability to produce PAC efficiently through biotransformation has made it a valuable intermediate in pharmaceutical manufacturing, particularly in regions like India where it is produced on a large scale .

Case Studies

Case Study 1: Production Optimization

A study conducted on the fermentation process using Candida utilis demonstrated that optimizing the initial concentrations of pyruvate and benzaldehyde significantly increased PAC yields. The study reported a final concentration of 8.65 mM PAC with concurrent ethanol production of 26.4 g/L, showcasing the potential for industrial-scale applications .

Case Study 2: Enzymatic Method Development

Research on using glutathione S-transferase-tagged enzymes from E. coli showed an isolated yield of 80.6% for PAC under optimized conditions. This method not only improved the efficiency of synthesis but also highlighted the potential for enzyme engineering in developing more effective biocatalysts for pharmaceutical applications .

Mecanismo De Acción

The mechanism of action of (+)-Phenylacetyl Carbinol involves its interaction with specific molecular targets and pathways. It acts as a precursor in the biosynthesis of adrenergic compounds, which interact with adrenergic receptors to exert their effects. The molecular targets include enzymes involved in the biosynthesis of these compounds, such as pyruvate decarboxylase .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to (+)-Phenylacetyl Carbinol include:

Ephedrine: A stimulant and decongestant.

Pseudoephedrine: Used as a nasal decongestant.

Norephedrine: A stimulant and appetite suppressant.

Phenylpropanolamine: Used as a decongestant and appetite suppressant.

Uniqueness

This compound is unique due to its chiral nature and its role as a key intermediate in the synthesis of various adrenergic compounds. Its high enantiomeric excess and specific enzymatic preparation methods make it a valuable compound in both research and industrial applications .

Actividad Biológica

(+)-Phenylacetyl Carbinol (PAC) is a chiral α-hydroxyketone that plays a significant role as a precursor in the synthesis of various pharmaceuticals, including ephedrine and pseudoephedrine, which possess notable alpha- and beta-adrenergic activity. The biological activity of PAC is closely linked to its metabolic pathways, production methods, and interactions with biological systems. This article delves into the biological activity of PAC, focusing on its enzymatic production, physiological effects, and potential applications in medicine.

Enzymatic Synthesis

The primary method for producing PAC involves the enzymatic reaction catalyzed by pyruvate decarboxylase (PDC). This enzyme facilitates the condensation of pyruvate with benzaldehyde to form PAC. Various yeast strains, particularly Saccharomyces cerevisiae and Candida utilis, have been extensively studied for their ability to produce PAC through biotransformation processes.

Table 1: Yeast Strains Used in PAC Production

| Yeast Strain | PDC Activity (U/mg) | Yield (g/L) | Reference |

|---|---|---|---|

| Saccharomyces cerevisiae | 0.075 - 0.093 | 0.55 | |

| Candida utilis | 0.039 - 0.053 | 0.64 | |

| Brettanomyces lambicus | Not specified | 2.00 |

The production efficiency can be enhanced by immobilizing yeast cells, which improves mechanical properties and reduces substrate inhibition during the reaction process. For instance, cells immobilized in calcium alginate-PVA beads demonstrated higher yields compared to free cells or those immobilized in other matrices .

Pharmacological Properties

PAC serves as a precursor for several bioactive compounds with significant pharmacological properties:

- Ephedrine : A sympathomimetic agent used for its bronchodilator effects.

- Pseudoephedrine : Commonly used as a decongestant.

Both compounds exhibit alpha- and beta-adrenergic activities, influencing cardiovascular functions and respiratory pathways.

The biological effects of PAC are primarily mediated through its metabolites. Upon administration, PAC can be metabolized into various forms that interact with adrenergic receptors, leading to physiological responses such as increased heart rate and bronchodilation. The efficacy of these actions is influenced by the stereochemistry of the compound; for example, the (R)-enantiomer has been shown to possess higher biological activity compared to its (S)-counterpart .

Case Studies

-

Production Efficiency in Yeast Strains :

A study investigated the production rates of PAC using different yeast strains under varying conditions. It was found that Candida utilis produced higher yields when grown in optimized media conditions, highlighting the importance of substrate concentration and environmental factors on enzyme activity . -

Enzymatic Reaction Optimization :

Research focusing on the enzymatic synthesis of (R)-PAC demonstrated that using a glutathione S-transferase-tagged catalytic subunit from Escherichia coli significantly improved yield (80.6%) and enantiomeric excess (>98%) under optimized conditions . This method not only streamlined production but also enhanced the synthetic utility of PAC in pharmaceutical applications.

Discussion

The biological activity of this compound is multifaceted, involving its role as a precursor for clinically relevant compounds and its direct effects on biological systems through adrenergic receptor modulation. The efficiency of its production via biotransformation highlights the potential for industrial applications in pharmaceutical manufacturing.

Propiedades

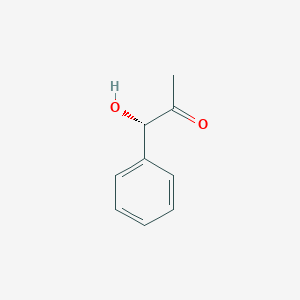

IUPAC Name |

(1S)-1-hydroxy-1-phenylpropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-6,9,11H,1H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBFFNPODXBJBPW-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H](C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53439-91-1 | |

| Record name | Phenylacetyl carbinol, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053439911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1S)-1-hydroxy-1-phenylpropan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLACETYL CARBINOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57T7N5C73Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.